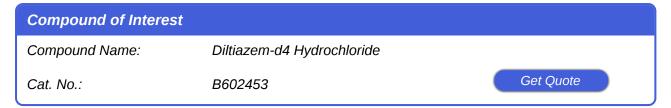


## Diltiazem-d4 Hydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core chemical and physical properties of **Diltiazem-d4 Hydrochloride**. It includes structured data, experimental protocols, and visual diagrams to support research and development activities.

## **Core Chemical and Physical Properties**

**Diltiazem-d4 Hydrochloride** is the deuterated analog of Diltiazem Hydrochloride, a calcium channel blocker widely used in the management of hypertension, angina, and certain arrhythmias. The incorporation of four deuterium atoms on the N,N-dimethylaminoethyl side chain makes it a valuable internal standard for pharmacokinetic and bioanalytical studies, as it is chemically identical to the parent drug but distinguishable by its higher mass.

**General and Physical Properties** 

Property	Value	
Appearance	Off-white to Pale Yellow Solid[1]	
Melting Point	>192°C (decomposed)[1]	
Solubility	Soluble in DMSO, Methanol, and Water[1][2]	
Storage Conditions	Store at -20°C under an inert atmosphere[1]	



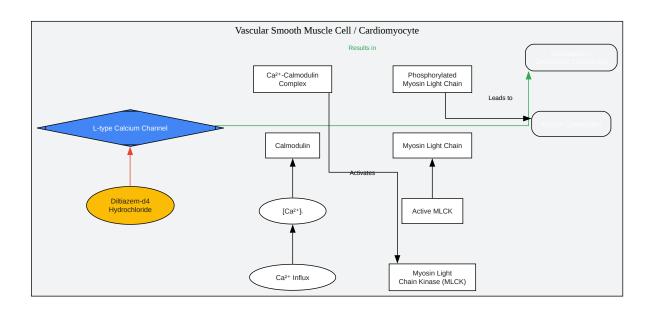
**Chemical Identifiers and Molecular Characteristics** 

Identifier/Characteristic	Value	
IUPAC Name	[(2S,3S)-2-(4-methoxyphenyl)-4-oxo-5-[1,1,2,2-tetradeuterio-2-(dimethylamino)ethyl]-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride[1]	
CAS Number	1217769-52-2[1][3][4]	
Molecular Formula	C22H23D4CIN2O4S[1][4]	
Molecular Weight	455.00 g/mol [1][4]	
Canonical SMILES	CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CC(N(C)C)C([2H])([2H])[2H])C3=CC=C(C=C3)OC.Cl	
InChI Key	HDRXZJPWHTXQRI-DJWNGNTESA-N[1][3]	
Isotopic Purity	98% atom D[1]	
Chemical Purity	>95% (HPLC)[4]	

## **Mechanism of Action: Signaling Pathway**

Diltiazem is a non-dihydropyridine calcium channel blocker. Its primary mechanism of action involves the inhibition of the influx of extracellular calcium ions through the L-type voltage-gated calcium channels in cardiac and vascular smooth muscle cells. This action leads to a reduction in the intracellular calcium concentration, resulting in vasodilation and a decrease in myocardial contractility.





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Caption: Diltiazem's mechanism of action on calcium channels.

# Experimental Protocols Quantitative Analysis by LC-MS/MS

This protocol describes a general method for the quantification of Diltiazem in a biological matrix (e.g., plasma) using **Diltiazem-d4 Hydrochloride** as an internal standard.

3.1.1. Sample Preparation (Protein Precipitation)



- To 100 μL of plasma sample, add 20 μL of Diltiazem-d4 Hydrochloride internal standard working solution (concentration will depend on the expected analyte concentration range).
- · Vortex the sample for 30 seconds.
- Add 300 μL of acetonitrile to precipitate proteins.
- · Vortex for 1 minute.
- Centrifuge at 10,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100  $\mu$ L of the mobile phase.
- Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

#### 3.1.2. Chromatographic Conditions

Parameter	Condition	
Column	C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)	
Mobile Phase A	0.1% Formic acid in Water	
Mobile Phase B	0.1% Formic acid in Acetonitrile	
Gradient	Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.	
Flow Rate	0.4 mL/min	
Column Temperature	40°C	
Injection Volume	5 μL	

#### 3.1.3. Mass Spectrometric Conditions



Parameter	Condition	
Ionization Mode	Electrospray Ionization (ESI), Positive	
Scan Type	Multiple Reaction Monitoring (MRM)	
MRM Transitions	Diltiazem: m/z 415.2 → 178.1Diltiazem-d4: m/z 419.2 → 178.1	
Collision Energy	Optimized for the specific instrument, typically in the range of 20-30 eV.	
Ion Source Temp.	500°C	
Capillary Voltage	3.5 kV	

### **Structural Characterization by NMR Spectroscopy**

This protocol outlines a general procedure for acquiring <sup>1</sup>H and <sup>13</sup>C NMR spectra of **Diltiazem-d4 Hydrochloride**.

#### 3.2.1. Sample Preparation

- Dissolve approximately 5-10 mg of **Diltiazem-d4 Hydrochloride** in 0.6 mL of deuterated chloroform (CDCl<sub>3</sub>) or deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>).
- Transfer the solution to a 5 mm NMR tube.

#### 3.2.2. NMR Spectrometer Parameters

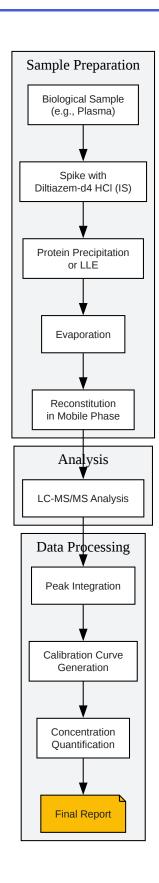


Parameter	¹H NMR	<sup>13</sup> C NMR
Spectrometer Freq.	400 MHz or higher	100 MHz or higher
Solvent	CDCl₃ or DMSO-d <sub>6</sub>	CDCl₃ or DMSO-d6
Temperature	25°C	25°C
Pulse Sequence	Standard single pulse	Proton-decoupled single pulse
Number of Scans	16-64	1024-4096
Relaxation Delay	1-2 seconds	2-5 seconds
Spectral Width	-2 to 12 ppm	-10 to 220 ppm

## **Experimental Workflows**

The following diagram illustrates a typical workflow for a bioanalytical study involving **Diltiazem-d4 Hydrochloride** as an internal standard.





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Caption: Bioanalytical workflow for Diltiazem quantification.



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